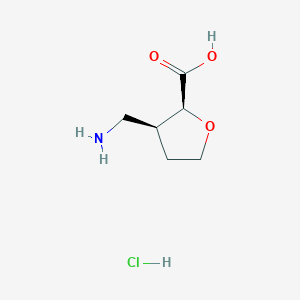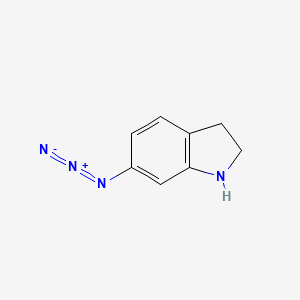
6-Azido-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azido-2,3-dihydro-1H-indole: is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The azido group (-N₃) attached to the indoline ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Iodine-Mediated Azidation: This method involves the reaction of 2,3-dihydro-1H-indole with iodine and sodium azide in an organic solvent, typically acetonitrile, under mild conditions.
Metal-Catalyzed Azidation: Transition metals such as copper or iron can catalyze the azidation of 2,3-dihydro-1H-indole using sodium azide or trimethylsilyl azide.
Electrochemical Azidation: This method employs an electrochemical cell to generate azide radicals from sodium azide, which then react with 2,3-dihydro-1H-indole.
Photochemical Azidation: Ultraviolet light can be used to initiate the azidation of 2,3-dihydro-1H-indole in the presence of an azide source.
Oxidant and Azide Source Combination: A combination of an oxidant (e.g., tert-butyl hydroperoxide) and an azide source (e.g., sodium azide) can be used to azidate 2,3-dihydro-1H-indole.
Nucleophilic Azidation: This method involves the direct nucleophilic substitution of a suitable leaving group (e.g., halide) on 2,3-dihydro-1H-indole with sodium azide.
Industrial Production Methods: Industrial production of 6-azido-2,3-dihydro-1H-indole typically involves scalable versions of the above synthetic routes, with a focus on optimizing yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, to form iminophosphoranes.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Substitution: Triphenylphosphine in an inert solvent like tetrahydrofuran for the Staudinger reaction.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Iminophosphoranes.
Scientific Research Applications
Chemistry: 6-Azido-2,3-dihydro-1H-indole is used as a versatile intermediate in organic synthesis, enabling the construction of complex molecules through azide-alkyne cycloaddition (click chemistry) and other transformations .
Biology: In biological research, this compound is employed as a probe for studying protein interactions and labeling biomolecules due to its bioorthogonal reactivity .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science .
Mechanism of Action
The mechanism of action of 6-azido-2,3-dihydro-1H-indole involves the reactivity of the azido group, which can undergo various chemical transformations. The azido group can participate in cycloaddition reactions, forming triazoles, or be reduced to an amine, which can then interact with biological targets . The molecular targets and pathways involved depend on the specific application and the nature of the chemical transformations .
Comparison with Similar Compounds
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: Another azido compound used for azidation reactions.
Azidoindolines: A class of compounds similar to 6-azido-2,3-dihydro-1H-indole, with varying substitution patterns on the indoline ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other azidoindolines . Its sp³-rich framework and bioorthogonal reactivity make it a valuable tool in synthetic and medicinal chemistry .
Properties
IUPAC Name |
6-azido-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-12-11-7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOXJIOWTZAQAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Amino-N-[3-(diethylamino)propyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2667394.png)

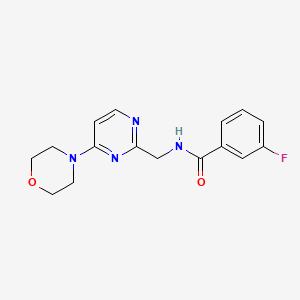
![N-(2,3-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2667400.png)
![[(1H-benzimidazol-2-ylmethyl)sulfanyl]acetonitrile](/img/structure/B2667401.png)
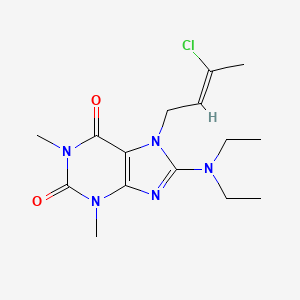
![3-{1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2667405.png)
![1-(3,4-dimethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2667407.png)
![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B2667409.png)
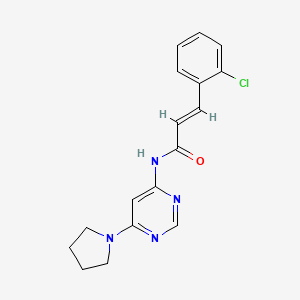

![N-[(2Z)-6-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2667412.png)
